molecular formula C3HF3IN3 B2876080 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1823945-37-4

3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B2876080
CAS No.: 1823945-37-4
M. Wt: 262.962
InChI Key: HZFFDSWSDQARSG-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains iodine, fluorine, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the iodination of a precursor compound, such as 5-(trifluoromethyl)-1H-1,2,4-triazole. The iodination reaction can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used in these reactions.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

    Agrochemicals: It is explored for its potential use as a building block in the synthesis of herbicides, fungicides, and insecticides.

    Material Science:

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
  • 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific combination of iodine and trifluoromethyl groups on the triazole ring. This combination imparts distinct chemical properties, such as high electronegativity and steric effects, which can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research applications.

Biological Activity

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole is an important compound in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

The synthesis of this compound typically involves the iodination of 5-(trifluoromethyl)-1H-1,2,4-triazole using iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide. This reaction can be performed in organic solvents such as acetonitrile or dichloromethane under controlled conditions to optimize yield and purity.

Key Chemical Properties:

  • Molecular Weight: 262.96 g/mol
  • CAS Number: 1823945-37-4
  • Chemical Structure: The presence of iodine and trifluoromethyl groups enhances its electronegativity and steric effects, influencing its reactivity and interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity: It has been studied for its potential as an antifungal and antibacterial agent. For instance, triazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentrations (MICs) .
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related triazole compounds have demonstrated significant antiproliferative activity against multiple cancer cell lines with IC50 values indicating moderate to high efficacy .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The structural features of the compound enhance its binding affinity and selectivity for these targets. For instance, studies have indicated that the trifluoromethyl group can influence the pharmacokinetic properties of the compound, potentially improving its bioavailability and therapeutic index .

Antimicrobial Studies

In a study evaluating the antimicrobial activity of various triazole derivatives, it was found that compounds similar to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against different bacterial strains. Notably, compounds with trifluoromethyl substitutions demonstrated broader bioactive spectra compared to traditional antibiotics .

Anticancer Activity

Research on triazole derivatives has shown promising results in inhibiting cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Triazole Derivative AHeLa25.0
Triazole Derivative BMCF715.0
Triazole Derivative CA54920.0

These findings suggest that modifications in the triazole structure can lead to enhanced anticancer properties .

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3IN3/c4-3(5,6)1-8-2(7)10-9-1/h(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFDSWSDQARSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823945-37-4
Record name 3-iodo-5-(trifluoromethyl)-4H-1,2,4-triazole
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